molecular formula C13H12N4O2S B12582167 6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646509-54-8

6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol

Cat. No.: B12582167
CAS No.: 646509-54-8
M. Wt: 288.33 g/mol
InChI Key: BYBCYLZKFOFBJE-UHFFFAOYSA-N
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Description

6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a methoxyphenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

646509-54-8

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

6-[(3-methoxyphenyl)methylsulfanyl]-3,7-dihydropurin-2-one

InChI

InChI=1S/C13H12N4O2S/c1-19-9-4-2-3-8(5-9)6-20-12-10-11(15-7-14-10)16-13(18)17-12/h2-5,7H,6H2,1H3,(H2,14,15,16,17,18)

InChI Key

BYBCYLZKFOFBJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC(=O)NC3=C2NC=N3

Origin of Product

United States

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